N-(3,4-dichlorophenyl)-3-nitrobenzamide N-(3,4-dichlorophenyl)-3-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 62129-26-4
VCID: VC8368410
InChI: InChI=1S/C13H8Cl2N2O3/c14-11-5-4-9(7-12(11)15)16-13(18)8-2-1-3-10(6-8)17(19)20/h1-7H,(H,16,18)
SMILES: C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)Cl)Cl
Molecular Formula: C13H8Cl2N2O3
Molecular Weight: 311.12 g/mol

N-(3,4-dichlorophenyl)-3-nitrobenzamide

CAS No.: 62129-26-4

Cat. No.: VC8368410

Molecular Formula: C13H8Cl2N2O3

Molecular Weight: 311.12 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-dichlorophenyl)-3-nitrobenzamide - 62129-26-4

Specification

CAS No. 62129-26-4
Molecular Formula C13H8Cl2N2O3
Molecular Weight 311.12 g/mol
IUPAC Name N-(3,4-dichlorophenyl)-3-nitrobenzamide
Standard InChI InChI=1S/C13H8Cl2N2O3/c14-11-5-4-9(7-12(11)15)16-13(18)8-2-1-3-10(6-8)17(19)20/h1-7H,(H,16,18)
Standard InChI Key ZDCNKUZQMGPRIV-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)Cl)Cl
Canonical SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)Cl)Cl

Introduction

Synthesis Methods

The synthesis of N-(3,4-dichlorophenyl)-3-nitrobenzamide typically involves two main steps:

  • Preparation of the Intermediate: Reacting 3,4-dichloroaniline with a suitable acid chloride (e.g., 3-nitrobenzoyl chloride).

  • Reaction Conditions:

    • Solvent: Dichloromethane or similar organic solvents.

    • Catalyst: Triethylamine or pyridine to neutralize the generated acid.

    • Purification: Recrystallization or chromatography to achieve high-purity products.

Industrial synthesis employs controlled reaction conditions to maximize yield and purity, often using continuous flow reactors for scalability.

Biological Activities

N-(3,4-Dichlorophenyl)-3-nitrobenzamide has been studied for its potential biological effects, particularly as an enzyme inhibitor:

  • Mechanism of Action: The compound interacts with specific molecular targets by binding to their active sites. This interaction inhibits enzymatic activity, disrupting biochemical pathways.

  • Therapeutic Potential:

    • Anti-inflammatory Activity: Inhibition of enzymes involved in inflammatory processes.

    • Anticancer Activity: Potential disruption of cellular processes in cancer cells.

The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, enhancing its bioactivity.

Applications

This compound has applications in various fields due to its chemical and biological properties:

  • Pharmaceutical Research: As a lead compound for developing anti-inflammatory and anticancer drugs.

  • Biochemical Studies: Investigating enzyme inhibition mechanisms.

  • Material Science: Potential use in designing functional materials due to its reactivity.

Analytical Data

The characterization of N-(3,4-dichlorophenyl)-3-nitrobenzamide is essential for confirming its structure and purity. Common analytical techniques include:

TechniqueDetails
NMR SpectroscopyConfirms the chemical environment of hydrogen and carbon atoms.
Mass SpectrometryProvides molecular weight and fragmentation pattern.
Infrared (IR) SpectroscopyIdentifies functional groups such as C=O (amide) and NO2 (nitro).
UV-Vis SpectroscopyAnalyzes electronic transitions related to conjugation in the molecule.

Safety and Toxicology

While specific toxicological data for N-(3,4-dichlorophenyl)-3-nitrobenzamide is limited, compounds with similar structures suggest potential risks:

  • Mutagenicity: Nitroaromatic compounds can exhibit mutagenic properties.

  • Environmental Impact: Persistent in the environment due to stability of chlorinated aromatic rings.

Proper handling protocols should be followed during synthesis and application.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator